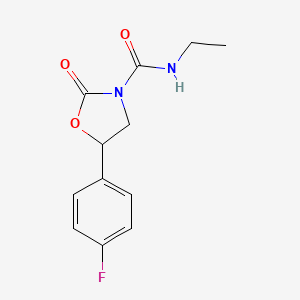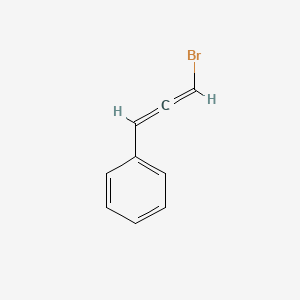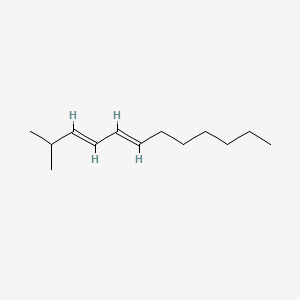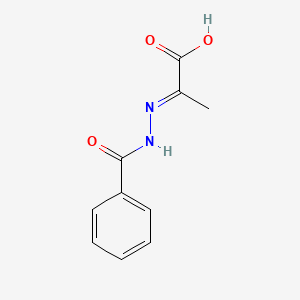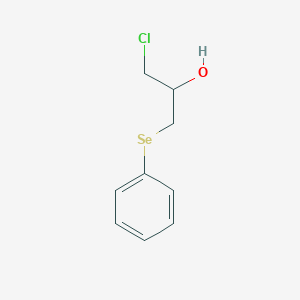
2-Propanol, 1-chloro-3-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-chloro-3-(phenylseleno)- is an organic compound that features a unique combination of chlorine and phenylseleno groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(phenylseleno)- typically involves the reaction of 2-propanol with phenylselenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the phenylseleno group. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Simpler alcohols.
Substitution: Functionalized propanol derivatives with various substituents.
Scientific Research Applications
2-Propanol, 1-chloro-3-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylseleno groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated by its ability to modulate the activity of enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methyl-2-propanol
- (±)-3-Chloro-1,2-propanediol
- 1-Chloro-3-phenyl-2-propanol
Uniqueness
2-Propanol, 1-chloro-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25570-57-4 |
|---|---|
Molecular Formula |
C9H11ClOSe |
Molecular Weight |
249.61 g/mol |
IUPAC Name |
1-chloro-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
InChI Key |
ZZXVKDQQTIQBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


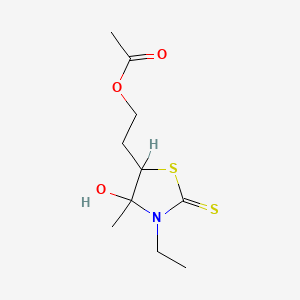
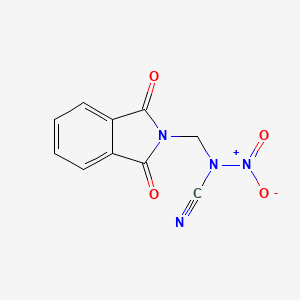
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
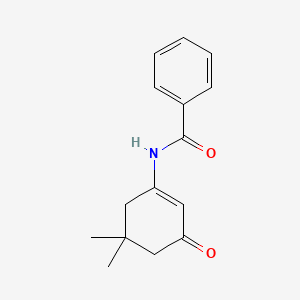
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
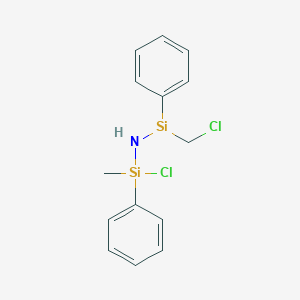
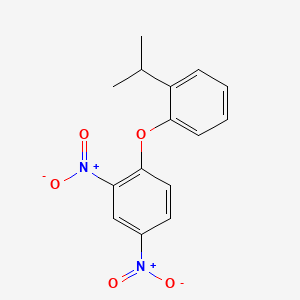
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

